molecular formula C6H15N2OP B8433975 1,3,2-Diazaphospholidine, 1,3-dimethyl-2-ethoxy- CAS No. 55666-83-6

1,3,2-Diazaphospholidine, 1,3-dimethyl-2-ethoxy-

Cat. No. B8433975
Key on ui cas rn: 55666-83-6
M. Wt: 162.17 g/mol
InChI Key: KWQNHJUOKDHTKE-UHFFFAOYSA-N
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Patent
US04552961

Procedure details

Substantially the same procedure was followed as in Example 1, with 3.00 grams (34 mmol) N,N'-dimethylethylenediamine and 4.55 grams (31 mmol) ethylphosphorodichloridite to produce 2.31 grams of 1,3-dimethyl-2-ethoxy-1,3-diaza-2-phosphacyclopentane, ##STR25## as phosphorus amide catalyst.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.55 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH2:4][NH:5][CH3:6].[CH2:7]([O:9][P:10](Cl)Cl)[CH3:8]>>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([CH3:6])[P:10]1[O:9][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CNCCNC
Step Two
Name
Quantity
4.55 g
Type
reactant
Smiles
C(C)OP(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1P(N(CC1)C)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.31 g
YIELD: CALCULATEDPERCENTYIELD 45.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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